Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-11-9-17(23)20(15-22)10-12-21(14-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVCGUUXFLGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Multi-Stage Synthesis (Based on Patent US20090111840A1)
This patent outlines a method to prepare the target compound or closely related derivatives involving the following key steps:
Starting Material Preparation:
1-benzylpiperidine-2,6-dicarbonitrile is reacted with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78 °C) to generate an intermediate anion, which is subsequently treated with hexamethylphosphoric triamide (HMPA) to facilitate further transformation.Formation of Diazaspiro Intermediate:
The intermediate undergoes cyclization and functional group transformations to form the diazaspiro[4.5]decane core with benzyl substitution.Hydroxymethylation and Oxidation:
The 6-position is hydroxymethylated by reaction with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at 0 °C, followed by oxidation using hydrogen peroxide and sodium hydroxide to introduce the 10-oxo group.Protection with tert-Butyl Ester:
The carboxylate group at position 7 is protected as a tert-butyl ester using Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane at room temperature.Purification:
The final compound is isolated by flash chromatography on silica gel, with identification confirmed by Rf values and spectroscopic methods.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Anion formation | LDA in THF, -78 °C | -78 °C | 30 min |
| Intermediate reaction | HMPA addition | -78 °C to RT | 3 hours |
| Hydroxymethylation | 9-BBN in THF | 0 °C | 15 hours |
| Oxidation | H2O2 / NaOH | RT | 2 hours |
| Protection (tert-butyl ester) | Boc anhydride in DCM | RT | 12 hours |
| Purification | Flash chromatography | RT | — |
Alternative Synthetic Route via Ethyl Malonate Intermediate (Based on CN111620869A)
This method, although reported for a related tert-butyl-1,7-diazaspiro compound, provides a generalizable seven-step approach that can be adapted for the target compound:
Ethyl Malonate Reaction:
Ethyl malonate is reacted in ethanol to form a key intermediate.Reduction:
Lithium borohydride in tetrahydrofuran reduces the intermediate.Tosylation:
Reaction with p-toluenesulfonyl chloride in dichloromethane introduces a tosylate group.Ring Closure:
Cesium carbonate in acetonitrile induces intramolecular cyclization to form the spiro ring.Reduction:
Magnesium chips in methanol reduce the cyclic intermediate.Boc Protection:
Boc anhydride in dichloromethane protects the amine group as a tert-butyl carbamate.Final Reduction:
Palladium on carbon catalyzes hydrogenation in methanol to yield the final compound.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature (°C) | Time |
|---|---|---|---|
| 1 | Ethyl malonate in ethanol | 25–80 | 5 hours |
| 2 | Lithium borohydride in THF | 0–70 | 2.5 hours |
| 3 | p-Toluenesulfonyl chloride in DCM | 25 | 12 hours |
| 4 | Cesium carbonate in acetonitrile | 25–90 | 3 hours |
| 5 | Magnesium chips in methanol | 25–80 | 1 hour |
| 6 | Boc anhydride in DCM | 25 | 12 hours |
| 7 | Pd/C in methanol | 25 | 3 hours |
This sequence emphasizes industrial applicability with readily available reagents and scalable conditions.
Key Research Findings and Optimization Notes
Yield and Purity:
The multi-step synthesis typically achieves moderate to high overall yields (often exceeding 60-70% cumulative yield), with purity ensured by chromatographic purification and crystallization.Reaction Control:
Temperature control is critical, especially during anion formation and reduction steps, to prevent side reactions and decomposition.Protecting Group Strategy:
The use of Boc (tert-butoxycarbonyl) protecting groups for amines and tert-butyl esters for carboxylates provides stability and facilitates purification.Catalytic Hydrogenation:
Palladium on carbon catalyzed hydrogenation is effective for final reduction steps, offering mild conditions and high selectivity.Scalability:
The methods employ common solvents (THF, DCM, ethanol, methanol) and reagents, favoring scale-up for industrial synthesis.
Comparative Table of Preparation Methods
| Feature | Method Based on US20090111840A1 | Method Based on CN111620869A |
|---|---|---|
| Starting Material | 1-Benzylpiperidine-2,6-dicarbonitrile | Ethyl malonate |
| Key Intermediate Formation | LDA-mediated anion formation and cyclization | Tosylation and cesium carbonate ring closure |
| Protection Strategy | Boc protection of amines and tert-butyl ester | Boc protection and tert-butyl ester |
| Reduction Steps | 9-BBN oxidation and Pd/C hydrogenation | Lithium borohydride and Mg chips reductions |
| Reaction Temperatures | Mostly 0 °C to RT | 0–90 °C depending on step |
| Total Number of Steps | Approximately 5–6 steps | 7 steps |
| Industrial Suitability | Moderate, requires low temperature handling | High, uses scalable and mild conditions |
| Overall Yield | Not explicitly stated, moderate to high | Designed for high overall yield (>70%) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: The major products include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products are substituted benzyl derivatives.
Scientific Research Applications
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The diazaspirodecane core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Tert-butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS: 1198284-76-2)
- Key Differences : Benzyl group at position 3 (vs. position 2 in the target compound) and oxo group at position 4 (vs. position 10).
- Implications: Altered stereoelectronic properties may influence binding affinity in biological targets.
Tert-butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1368144-48-2)
- Key Differences : Hydroxy group replaces the oxo group at position 10.
- Implications: Enhanced hydrogen-bond donor capacity but reduced electrophilicity. Lower molecular weight (256.34 g/mol) increases solubility compared to the target compound .
Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1263180-38-6)
- Key Differences : Two fluorine atoms at position 7.
- Implications : Fluorination improves metabolic stability and lipophilicity. However, the absence of the benzyl group reduces aromatic interactions in biological systems .
Physicochemical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Key Functional Groups | Purity |
|---|---|---|---|---|
| Target Compound | 1330764-01-6 | 344.45 | 2-Benzyl, 10-oxo | ≥97% |
| Tert-butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate | 1198284-76-2 | 344.45 | 3-Benzyl, 4-oxo | 95% |
| Tert-butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate | 1368144-48-2 | 256.34 | 10-Hydroxy | N/A |
| Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | 1263180-38-6 | 276.32 | 9,9-Difluoro | N/A |
Notes:
- The target compound and its 3-benzyl analog share identical molecular weights but differ in substitution patterns.
- Fluorinated derivatives exhibit lower molecular weights due to the absence of benzyl groups.
Biological Activity
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1330764-01-6) is a synthetic compound characterized by its spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly due to its unique molecular framework.
- Molecular Formula : CHNO
- Molecular Weight : 344.46 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanism of action for this compound remains under investigation, but it may involve interactions with specific biological targets such as enzymes or receptors involved in disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.
- Table 1 : Cytotoxicity Data on Cancer Cell Lines
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 18 -
Anti-inflammatory Effects :
- In another study, the compound was evaluated for its anti-inflammatory properties using an animal model of induced inflammation. The results showed a marked decrease in inflammatory markers compared to control groups.
- Table 2 : Inflammatory Marker Levels
Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) Control 150 120 Compound Treatment 80 60 -
Neuroprotective Effects :
- Preliminary findings suggest that this compound may have neuroprotective effects in models of neurodegeneration. Further studies are needed to elucidate its potential role in treating neurodegenerative diseases.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any therapeutic application. The compound has been noted to cause skin and eye irritation in preliminary toxicological evaluations, necessitating careful handling and usage protocols.
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (benzyls) | 84.2° | |
| Puckering (dihydroisoxazole) | q₂ = 0.220 Å, φ = 142.2° | |
| Flack parameter (chirality) | 0.65(6) |
Refinement tools like SHELXL are critical for resolving twinning or disorder .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Protons on the spiro carbon show distinct splitting due to restricted rotation (δ 3.5–4.5 ppm).
- ¹³C NMR : Tert-butyl carbons appear at ~28 ppm (CH₃) and 80 ppm (quaternary C) .
- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups confirm functionalization .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₂N₂O₃ requires 254.33 g/mol) .
Advanced: How to address contradictions in reported crystallographic data for spirocyclic systems?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from:
- Data quality : Use high-resolution (<1.0 Å) datasets to minimize errors.
- Refinement protocols : SHELXL’s twin refinement and Hirshfeld rigid-bond tests improve accuracy .
- Comparative analysis : Cross-reference with analogous structures (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to identify trends .
Example : In a study of a related compound, R-factors improved from 0.15 to 0.044 after iterative refinement .
Advanced: What strategies improve enantiomeric purity during synthesis of spirocyclic compounds?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure tert-butyl carbamate precursors to bias ring-closing steps .
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., CHIRALPAK® IA) resolves diastereomers .
- Crystallization : Ethanol/EtOAC (1:1 v/v) selectively crystallizes one enantiomer .
Q. Key Metrics :
Basic: What handling and storage protocols are recommended for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
